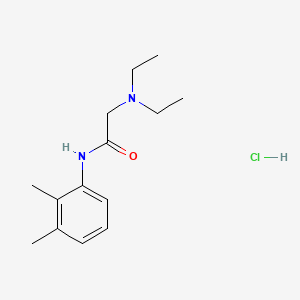
リドカイン不純物F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group and a dimethylphenyl group attached to an acetamide backbone. Its hydrochloride form enhances its solubility in water, making it more versatile for different applications.
科学的研究の応用
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anesthetic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用機序
Target of Action
Lidocaine Impurity F, like Lidocaine, primarily targets the fast voltage-gated sodium (Na+) channels in neurons . These channels play a crucial role in the initiation and conduction of nerve impulses, which are fundamental to the sensation of pain .
Mode of Action
Lidocaine Impurity F acts as a local anesthetic by blocking these sodium channels . By inhibiting these channels, it prevents the neurons from signaling the brain about sensations, effectively numbing the area where it is applied . This blockage can also decrease muscle contractility, leading to effects like vasodilation, hypotension, and irregular heart rate .
Biochemical Pathways
The primary biochemical pathway affected by Lidocaine Impurity F is the signal conduction pathway in neurons . By blocking the sodium channels, it disrupts the normal flow of sodium ions, which are essential for the propagation of nerve impulses . This disruption prevents the neurons from transmitting signals to the brain, resulting in a numbing effect .
Pharmacokinetics
Lidocaine is well-absorbed following administration, with a half-life of approximately 1.85 hours . It is metabolized by the cytochrome P450 system, specifically the P450 3A4 isoenzyme . This system is responsible for the metabolism of many drugs, and any substances that inhibit its activity can potentially increase plasma concentrations of Lidocaine .
Result of Action
The primary result of Lidocaine Impurity F’s action is a loss of sensation in the area where it is applied . This is due to its ability to block nerve impulses by inhibiting sodium channels . It may also cause effects such as vasodilation, hypotension, and irregular heart rate due to its impact on muscle contractility .
Action Environment
The action of Lidocaine Impurity F can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by the cytochrome P450 system can affect its metabolism and potentially increase its toxicity . Additionally, factors such as the pH of the environment, the presence of inflammation, and the specific tissue type can all influence the efficacy and stability of Lidocaine Impurity F .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride typically involves the reaction of 2,3-dimethylaniline with diethylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the intermediate: 2,3-dimethylaniline reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate.
Amidation: The intermediate is then reacted with diethylamine to form the final product, 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide.
Hydrochloride formation: The final product is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with simplified structures.
Substitution: Substituted derivatives with new functional groups replacing the diethylamino group.
類似化合物との比較
Similar Compounds
Lidocaine: A local anesthetic with a similar amide structure.
Bupivacaine: Another local anesthetic with a longer duration of action.
Ropivacaine: A local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its solubility in water and ability to form stable hydrochloride salts make it particularly useful in various applications.
特性
IUPAC Name |
2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-14(17)15-13-9-7-8-11(3)12(13)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOMHDCAYOQVAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC(=C1C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
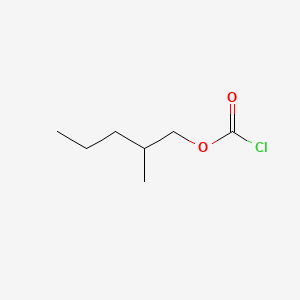
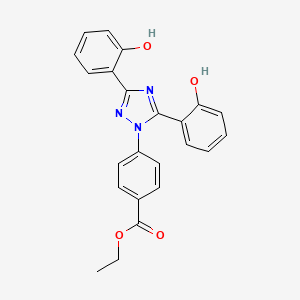
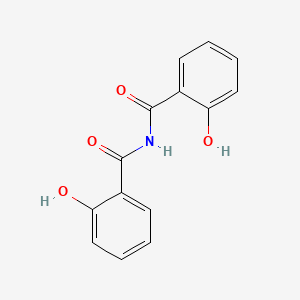
![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)

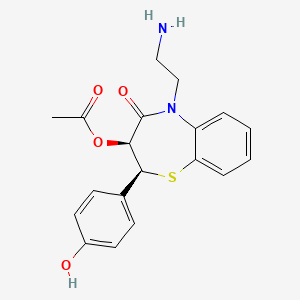
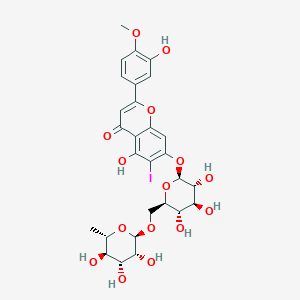

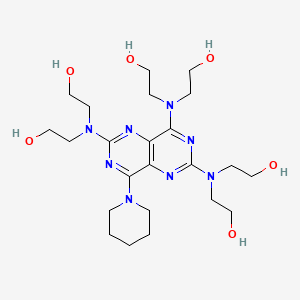
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)
